4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 205672-21-5
VCID: VC2030245
InChI: InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3
SMILES: B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O
Molecular Formula: C13H16BN3O3
Molecular Weight: 273.1 g/mol

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

CAS No.: 205672-21-5

Cat. No.: VC2030245

Molecular Formula: C13H16BN3O3

Molecular Weight: 273.1 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid - 205672-21-5

Specification

CAS No. 205672-21-5
Molecular Formula C13H16BN3O3
Molecular Weight 273.1 g/mol
IUPAC Name [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid
Standard InChI InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3
Standard InChI Key WYIPFXDOPGYMLS-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O
Canonical SMILES B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O

Introduction

Structural and Physical Properties

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is characterized by its heterocyclic structure containing a pyrimidine ring substituted with specific functional groups. The compound's CAS number is 205672-21-5, and it possesses a molecular formula of C13H16BN3O3 with a molecular weight of 273.1 g/mol .

Chemical Structure and Nomenclature

The compound features:

  • A pyrimidine core (six-membered heterocyclic aromatic ring with two nitrogen atoms)

  • A benzyloxy group (C6H5CH2O-) at position 4

  • A dimethylamino group (-N(CH3)2) at position 2

  • A boronic acid group (-B(OH)2) at position 5

This structure gives rise to several synonyms in chemical databases:

  • [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid

  • Boronic acid, B-[2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]-

  • Boronic acid, [2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]- (9CI)

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound:

PropertyValueNote
Molecular FormulaC13H16BN3O3-
Molecular Weight273.1 g/mol-
Boiling Point511.3±60.0 °CPredicted value
Density1.27±0.1 g/cm³Predicted value
pKa2.58±0.53Predicted value
Recommended Storage2-8°CFor stability
IUPAC Name[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid-

These physical properties influence the compound's behavior in various chemical reactions and its application in synthetic pathways .

Synthesis Methodologies

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid involves multiple strategic steps, each requiring specific reaction conditions and reagents.

Formation of the Pyrimidine Core

The fundamental pyrimidine structure is typically synthesized through condensation reactions:

  • β-diketones and guanidine derivatives undergo condensation to form the basic pyrimidine ring system

  • This core structure serves as the foundation for subsequent modifications

Chemical Reactivity Profile

The reactivity of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is primarily dictated by its boronic acid functionality, which enables participation in various valuable transformations.

Key Reaction Types

This compound can participate in several reaction types:

  • Oxidation Reactions: The boronic acid group can undergo oxidation to form boronic esters or boronate species under suitable conditions.

  • Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

  • Substitution Reactions: Both the benzyloxy and dimethylamino groups can participate in various substitution processes.

Suzuki-Miyaura Cross-Coupling

The most significant application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides:

  • The boronic acid acts as a nucleophilic partner

  • It undergoes transmetalation with a palladium catalyst

  • Subsequent reductive elimination forms new carbon-carbon bonds

This reactivity pattern makes the compound invaluable in constructing complex molecular architectures.

Applications in Chemical Research

The diverse reactivity profile of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid makes it valuable for various applications in chemical research and industrial processes.

Pharmaceutical Synthesis

This compound serves as an important building block in pharmaceutical development:

  • Heterocyclic Construction: The pyrimidine core combined with the boronic acid functionality enables the creation of complex heterocyclic structures essential in medicinal chemistry.

  • Bioactive Compounds: Its ability to participate in cross-coupling reactions facilitates the synthesis of bioactive compounds with potential therapeutic applications.

  • Structure-Activity Relationship Studies: The compound provides a platform for methodical structural modifications to optimize biological activity .

Material Science

In materials research, boronic acids like 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid contribute to:

  • Development of functionalized polymers

  • Creation of specialty materials with tailored properties

  • Incorporation into sensing platforms that exploit boronic acid chemistry

Synthetic Methodology Development

The compound serves as a model system for developing novel synthetic methodologies:

  • Optimization of cross-coupling reactions

  • Development of site-selective functionalization strategies

  • Investigation of new catalyst systems for boronic acid transformations

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